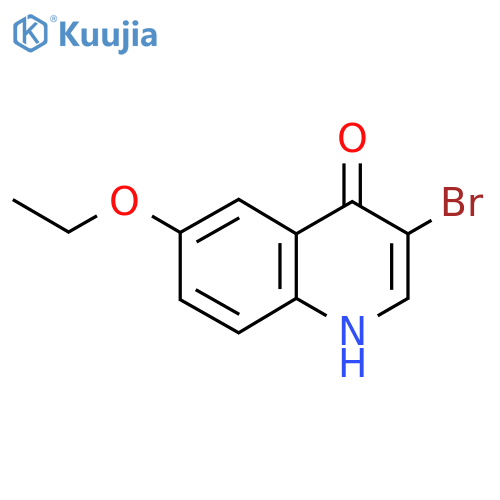

Cas no 1204810-21-8 (3-Bromo-6-ethoxy-4-hydroxyquinoline)

1204810-21-8 structure

商品名:3-Bromo-6-ethoxy-4-hydroxyquinoline

CAS番号:1204810-21-8

MF:C11H10BrNO2

メガワット:268.106602191925

MDL:MFCD13192862

CID:2853926

PubChem ID:45599534

3-Bromo-6-ethoxy-4-hydroxyquinoline 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-6-ethoxy-4-hydroxyquinoline

- 3-bromo-6-ethoxyquinolin-4-ol

- 3-bromo-6-ethoxy-1H-quinolin-4-one

- 3-Bromo-6-ethoxyquinolin-4(1H)-one

- W19154

- MFCD13192862

- AKOS037645690

- CS-0061651

- 1204810-21-8

- DTXSID00671077

- AS-62309

-

- MDL: MFCD13192862

- インチ: 1S/C11H10BrNO2/c1-2-15-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14)

- InChIKey: BPWOTAUMTNBLFG-UHFFFAOYSA-N

- ほほえんだ: BrC1=CNC2C=CC(=CC=2C1=O)OCC

計算された属性

- せいみつぶんしりょう: 266.98949g/mol

- どういたいしつりょう: 266.98949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-Bromo-6-ethoxy-4-hydroxyquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132291-100mg |

3-Bromo-6-ethoxyquinolin-4-ol |

1204810-21-8 | 98% | 100mg |

¥132.00 | 2024-08-09 | |

| ChemScence | CS-0061651-1g |

3-Bromo-6-ethoxyquinolin-4-ol |

1204810-21-8 | 1g |

$507.0 | 2022-04-28 | ||

| abcr | AB292970-1g |

3-Bromo-6-ethoxy-4-hydroxyquinoline; . |

1204810-21-8 | 1g |

€835.70 | 2024-04-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW357-1g |

3-bromo-6-ethoxyquinolin-4-ol |

1204810-21-8 | 95% | 1g |

¥791.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW357-50g |

3-bromo-6-ethoxyquinolin-4-ol |

1204810-21-8 | 95% | 50g |

¥12682.0 | 2024-04-25 | |

| Ambeed | A722424-100mg |

3-Bromo-6-ethoxyquinolin-4-ol |

1204810-21-8 | 97% | 100mg |

$13.0 | 2024-04-25 | |

| Ambeed | A722424-1g |

3-Bromo-6-ethoxyquinolin-4-ol |

1204810-21-8 | 97% | 1g |

$125.0 | 2024-04-25 | |

| abcr | AB292970-250mg |

3-Bromo-6-ethoxy-4-hydroxyquinoline; . |

1204810-21-8 | 250mg |

€390.50 | 2024-04-20 | ||

| A2B Chem LLC | AE23825-1g |

3-Bromo-6-ethoxy-4-hydroxyquinoline |

1204810-21-8 | 95% | 1g |

$90.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D770356-100mg |

3-Bromo-6-ethoxy-4-hydroxyquinoline |

1204810-21-8 | 97% | 100mg |

$65 | 2025-02-24 |

3-Bromo-6-ethoxy-4-hydroxyquinoline 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Ping Tong Food Funct., 2020,11, 628-639

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

1204810-21-8 (3-Bromo-6-ethoxy-4-hydroxyquinoline) 関連製品

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 13769-43-2(potassium metavanadate)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1204810-21-8)3-Bromo-6-ethoxy-4-hydroxyquinoline

清らかである:99%/99%

はかる:250mg/1g

価格 ($):231.0/495.0